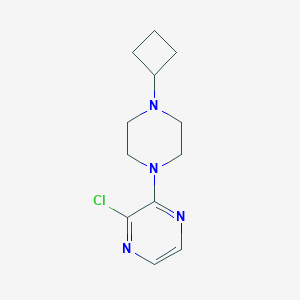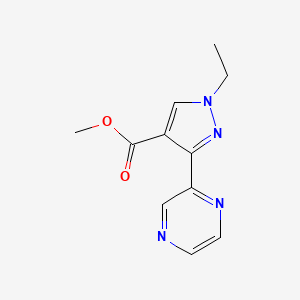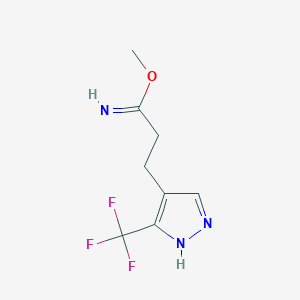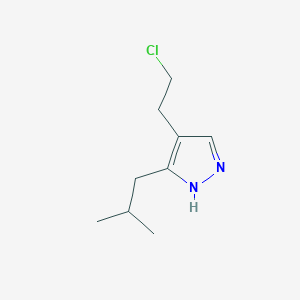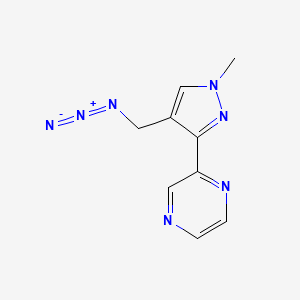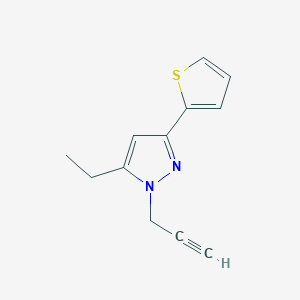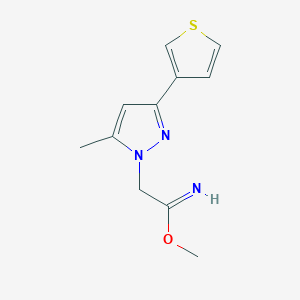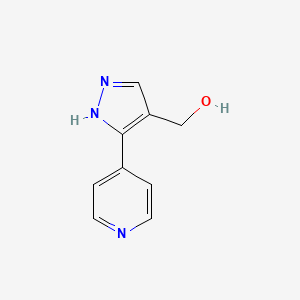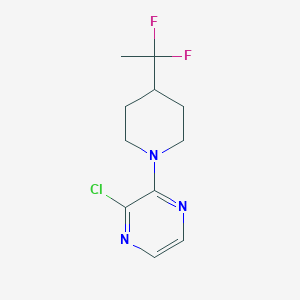
2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
Vue d'ensemble
Description
“2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine” is a chemical compound with the molecular formula C10H16ClF2NO . It’s a high-quality reference standard used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperidine ring, a pyrazine ring, and a difluoroethyl group . The exact 3D conformer and other structural details are not available in the current resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 239.69 g/mol . Other properties such as solubility, melting point, boiling point, and spectral data are not available in the current resources.
Applications De Recherche Scientifique
Anticholinesterase Agents
A study focused on the synthesis and evaluation of new pyrazoline derivatives, including compounds related to 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine, for their anticholinesterase effects. These compounds were investigated for their potential applications in treating neurodegenerative disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The research found that certain derivatives showed significant inhibitory effects on these enzymes, suggesting their potential in developing treatments for diseases like Alzheimer's (Altıntop, 2020).
Surface Protection Activities
Another study explored the surface protection activities of pyridazine derivatives, including those structurally similar to this compound, for their ability to protect mild steel against corrosion in acidic environments. The compounds demonstrated mixed-type inhibition properties, suggesting their utility in corrosion prevention applications (Olasunkanmi et al., 2018).
Anticancer Activities
The compound's relevance was also explored in the context of developing Aurora kinase inhibitors, where derivatives structurally related to this compound were investigated for their potential in treating cancer. This research highlights the compound's role in the discovery of new therapeutic agents targeting cancer cell proliferation (ヘンリー,ジェームズ, 2006).
Synthetic Applications
Further studies delve into the synthetic applications of related pyrazine derivatives, demonstrating their utility in constructing complex molecular architectures. These studies highlight the compound's versatility as a building block in organic synthesis, leading to the development of novel materials and therapeutic agents (Barnett et al., 2004).
Propriétés
IUPAC Name |
2-chloro-3-[4-(1,1-difluoroethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-2-6-17(7-3-8)10-9(12)15-4-5-16-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMCLMSFBXCDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=NC=CN=C2Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)
